Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 5-azaspiro[23]hexane-1-carboxylate hydrochloride is a synthetic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride typically involves the reaction of ethyl diazoacetate with a suitable amine under controlled conditions. The reaction is often catalyzed by rhodium-based catalysts, which facilitate the formation of the spirocyclic structure through a cyclopropanation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(diphenylmethyl)-1-methyl-5-azaspiro[2.3]hexane-1-carboxylate: Another spirocyclic compound with similar structural features but different substituents.
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate trifluoroacetate: A derivative with a trifluoroacetate group, offering different chemical properties.
Uniqueness
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
ethyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)6-3-8(6)4-9-5-8;/h6,9H,2-5H2,1H3;1H |
InChI Key |
QDLZWYPGQCTSNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CNC2.Cl |
Origin of Product |
United States |
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